

Application Notes and Protocols for 5-Bromo-N-ethylnicotinamide: In Vitro Evaluation

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Compound of Interest

Compound Name: 5-Bromo-N-ethylnicotinamide

Cat. No.: B064916

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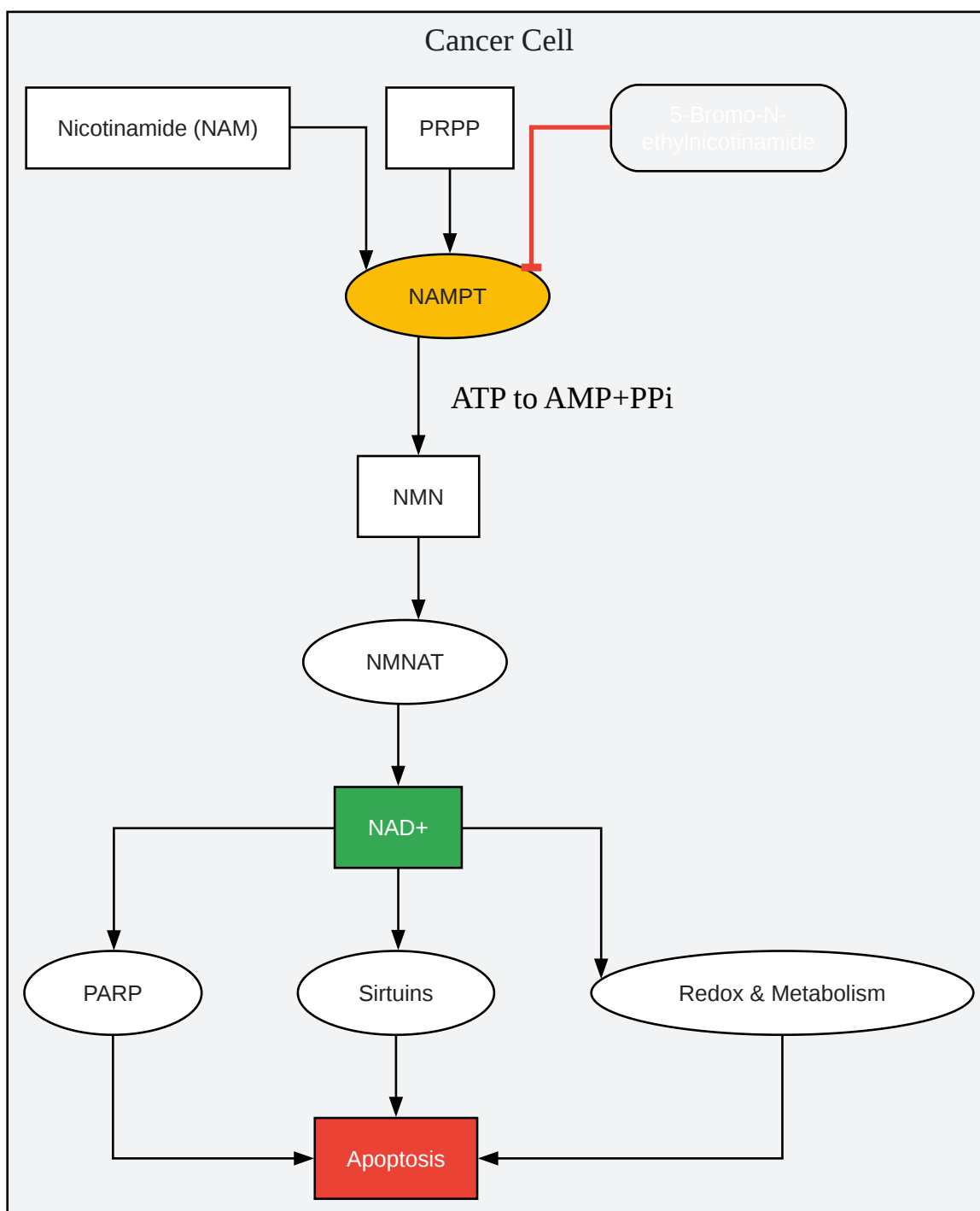
Introduction

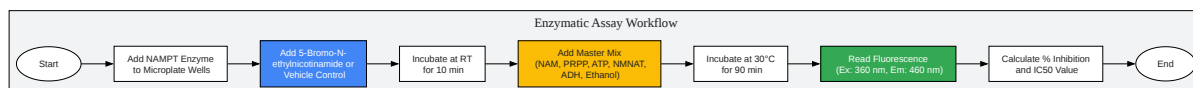
5-Bromo-N-ethylnicotinamide is a nicotinamide analog that, based on its structural similarity to known inhibitors, is postulated to be an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis.^{[1][2]} This pathway is a critical source of NAD⁺, a coenzyme essential for numerous cellular processes, including redox reactions, DNA repair, and signaling.^{[1][3]} Cancer cells, with their high metabolic demands, are often highly dependent on the NAD⁺ salvage pathway, making NAMPT a compelling target for anticancer drug discovery.^{[1][4]}

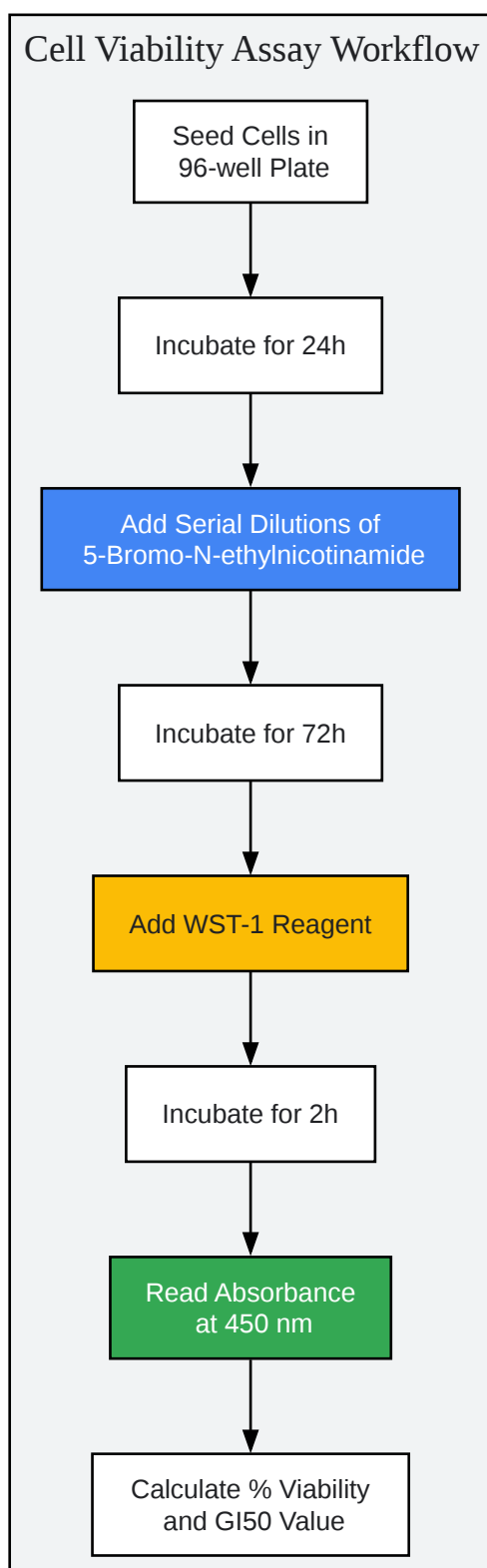
These application notes provide detailed protocols for the in vitro evaluation of **5-Bromo-N-ethylnicotinamide** as a potential NAMPT inhibitor. The described assays will enable researchers to characterize its enzymatic inhibition, cellular activity, and mechanism of action.

Postulated Signaling Pathway

The primary mechanism of action for NAMPT inhibitors is the disruption of the NAD⁺ salvage pathway. Inhibition of NAMPT leads to the depletion of intracellular NAD⁺, which in turn triggers a cascade of events including metabolic stress, reduced activity of NAD⁺-dependent enzymes (e.g., PARPs and sirtuins), and ultimately, apoptosis in cancer cells.







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